molecular formula C18H26ClFN2O3S B11337119 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide

Cat. No.: B11337119
M. Wt: 404.9 g/mol
InChI Key: MEHQPVVLGSCPMN-UHFFFAOYSA-N
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Description

1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide, also known by its chemical structure C13H15ClFNO4S, is a fascinating compound with diverse applications. Let’s explore its synthesis, reactions, and scientific significance.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling , which joins chemically differentiated fragments using palladium-catalyzed carbon–carbon bond formation. Specifically, oxidative addition occurs with electrophilic organic groups, while transmetalation involves nucleophilic organic groups transferred from boron to palladium .

Reaction Conditions: The reaction typically employs an organoboron reagent, such as an arylboronic acid or boronate ester, along with a halogenated substrate. The reaction conditions are mild and functional group tolerant, making it versatile for various substrates.

Industrial Production: While specific industrial production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide can undergo various reactions, including:

    Substitution: It can participate in nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on the functional groups, it may undergo oxidation or reduction processes.

Common Reagents: Common reagents include palladium catalysts, boron reagents (e.g., arylboronic acids), and halogenated substrates.

Major Products: The major products depend on the specific reaction conditions and starting materials. These could include modified piperidine derivatives or other functionalized compounds.

Scientific Research Applications

This compound finds applications in:

    Medicine: Potential drug candidates due to its structural features.

    Chemical Biology: Studying biological processes and interactions.

    Industry: As a building block for more complex molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its uniqueness lies in the combination of the sulfonyl group, fluorine, and chlorine substituents.

Properties

Molecular Formula

C18H26ClFN2O3S

Molecular Weight

404.9 g/mol

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methylsulfonyl]-N-pentan-2-ylpiperidine-4-carboxamide

InChI

InChI=1S/C18H26ClFN2O3S/c1-3-5-13(2)21-18(23)14-8-10-22(11-9-14)26(24,25)12-15-16(19)6-4-7-17(15)20/h4,6-7,13-14H,3,5,8-12H2,1-2H3,(H,21,23)

InChI Key

MEHQPVVLGSCPMN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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